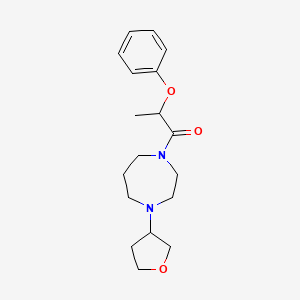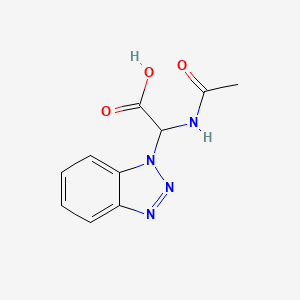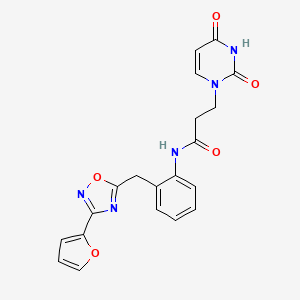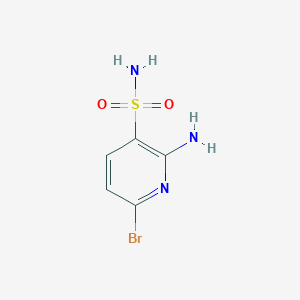![molecular formula C9H10Cl2F3N B2598290 (1S)-1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2460740-51-4](/img/structure/B2598290.png)
(1S)-1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride
カタログ番号:
B2598290
CAS番号:
2460740-51-4
分子量:
260.08
InChIキー:
NNQYXQKUFMVVNA-JEDNCBNOSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of trifluoromethyl amines has been explored in various studies . A method involving the trifluoromethylation of secondary amines using CF3SO2Na has been developed . This method has been extended to the configuration of perfluoroalkyl amines using RfSO2Na . The advantages of this method include good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .Chemical Reactions Analysis
The chemical reactions involving trifluoromethyl compounds have been studied . For instance, trifluoromethyl phenyl sulfone has been used as a trifluoromethyl radical precursor . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .科学的研究の応用
Environmental Occurrence and Toxicity
- The environmental occurrence and toxicity of chlorinated compounds, like triclosan (which shares some structural similarities with the compound of interest), have been extensively studied. These compounds have been found in various environmental compartments due to their partial elimination in sewage treatment plants. They pose risks due to their ability to accumulate in fatty tissues and potentially transform into more toxic compounds through processes like chlorination and photooxidation. The environmental presence of such compounds underscores the need for ongoing monitoring and assessment of their impact on ecosystems and human health (Bedoux et al., 2012).
Occupational Exposure and Health Effects
- Workers exposed to chlorinated solvents, including those with structural similarities to the compound , have been associated with various adverse health effects, such as central nervous system and reproductive toxicity. These findings highlight the importance of understanding the potential health implications of exposure to such compounds in occupational settings (Ruder, 2006).
Mechanisms of Toxicity and Biological Interactions
- The mechanisms by which chlorinated compounds exert their toxicity, including potential endocrine-disrupting effects, are an area of active research. Studies have suggested that compounds like DDT and DDE, which share some chemical characteristics with the compound of interest, can interfere with hormonal systems and impact reproductive and immune functions. These insights are crucial for understanding the broader implications of exposure to chlorinated compounds (Burgos-Aceves et al., 2021).
Environmental Remediation Techniques
- The presence of chlorinated compounds in the environment has prompted the development of various remediation techniques to address their persistence and potential toxicity. Technologies such as photodegradation and biodegradation have been explored for their effectiveness in reducing the environmental burden of these compounds. The ongoing research in this area is essential for mitigating the environmental and health risks posed by chlorinated compounds (He et al., 2021).
特性
IUPAC Name |
(1S)-1-[3-chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N.ClH/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6;/h2-5H,14H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQYXQKUFMVVNA-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)Cl)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-3-tosylquinoli...
Cat. No.: B2598208
CAS No.: 866847-48-5
3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyr...
Cat. No.: B2598209
CAS No.: 877140-08-4
2-Phenoxy-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl...
Cat. No.: B2598210
CAS No.: 2310100-02-6
3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxy...
Cat. No.: B2598214
CAS No.: 866038-80-4

![3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2598209.png)

![3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2598214.png)
![(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2598216.png)



![methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2598223.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2598224.png)
![8-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2598226.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol](/img/structure/B2598227.png)


